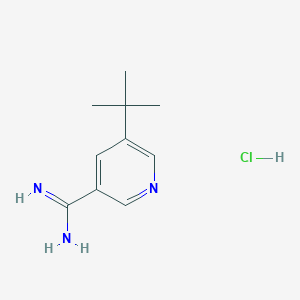

5-(tert-Butyl)nicotinimidamide hydrochloride

Description

Key Nomenclature Features:

- Pyridine backbone : The parent structure is a six-membered aromatic ring with one nitrogen atom.

- Substituents :

- A tert-butyl group (-C(CH₃)₃) at position 5.

- A carboximidamide group (-C(=NH)NH₂) at position 3.

- Salt form : The compound exists as a hydrochloride salt, with a chloride ion balancing the protonated imidamide group.

The systematic name adheres to IUPAC Rule C-832.4 for imidamides and Rule C-212.3 for salts. The SMILES notation CC(C)(C)C1=CN=CC(=C1)C(=N)N.Cl further clarifies the connectivity and stereoelectronic arrangement.

| Property | Value |

|---|---|

| IUPAC Name | 5-tert-butylpyridine-3-carboximidamide hydrochloride |

| CAS Registry Number | 2089327-51-3 |

| Molecular Formula | C₁₀H₁₆ClN₃ |

| Molecular Weight | 213.71 g/mol |

Properties

Molecular Formula |

C10H16ClN3 |

|---|---|

Molecular Weight |

213.71 g/mol |

IUPAC Name |

5-tert-butylpyridine-3-carboximidamide;hydrochloride |

InChI |

InChI=1S/C10H15N3.ClH/c1-10(2,3)8-4-7(9(11)12)5-13-6-8;/h4-6H,1-3H3,(H3,11,12);1H |

InChI Key |

GCGZLBYVLFNDPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)nicotinimidamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with nicotinic acid.

Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 5-position of the pyridine ring through a Friedel-Crafts alkylation reaction.

Conversion to Imidamide: The carboxylic acid group of the nicotinic acid is converted to an imidamide group using reagents such as thionyl chloride and ammonia.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 5-(tert-Butyl)nicotinimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)nicotinimidamide hydrochloride: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The tert-butyl group or the imidamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require catalysts or specific reagents such as halogens or organometallic compounds.

Major Products Formed

Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Products: Reduced derivatives such as amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have demonstrated that derivatives of 5-(tert-Butyl)nicotinimidamide hydrochloride exhibit significant antitumor properties. For instance, a derivative was shown to induce apoptosis in HeLa cervical carcinoma cells, inhibiting their clonogenicity and motility. The compound's mechanism involves the disruption of mitochondrial function, leading to enhanced cytotoxicity against malignant cells while sparing non-transformed cells .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against multidrug-resistant pathogens. A series of phenylthiazoles with a tert-butyl side chain demonstrated promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. These derivatives exhibited rapid bactericidal activity and were effective in disrupting biofilms formed by resistant strains .

Pharmacological Research

Pain Management

5-(tert-Butyl)nicotinimidamide hydrochloride has been investigated as a potential dual antagonist for TRPA1 and TRPV1 channels, which are implicated in pain pathways. This research highlights its potential as a therapeutic agent for managing pain through modulation of these ion channels .

Anti-Tubercular Activity

The compound has shown promise in the development of new anti-tubercular agents. In studies, it was utilized in the synthesis of novel pyrimidinone compounds that exhibited activity against Mycobacterium tuberculosis, indicating its potential role in combating tuberculosis .

Chemical Synthesis Applications

Synthesis of Complex Molecules

5-(tert-Butyl)nicotinimidamide hydrochloride serves as an important intermediate in the synthesis of various complex molecules used in pharmaceuticals. Its unique structure allows for modifications that enhance the biological activity of resultant compounds. For example, it has been utilized in the synthesis of α-ketoamides, which are valuable in medicinal chemistry .

Data Tables

Case Studies

- Antitumor Study : A derivative of 5-(tert-Butyl)nicotinimidamide hydrochloride was tested on HeLa cells, showing significant pro-apoptotic effects and reduced cell viability through mitochondrial pathways.

- Antibacterial Evaluation : A series of phenylthiazole derivatives were synthesized incorporating the tert-butyl group, which resulted in compounds with enhanced stability and efficacy against resistant bacterial strains.

- Pain Management Research : Investigations into the dual antagonistic properties of the compound revealed its potential to modulate pain pathways effectively, suggesting further exploration for therapeutic use.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)nicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It may influence biochemical pathways related to metabolism, signal transduction, or gene expression.

Comparison with Similar Compounds

Pyridine Derivatives

- tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate (CAS MFCD11857691): Molecular Formula: C₁₂H₁₅N₃O₃ Molecular Weight: 249.27 Key Features: A pyridine derivative with tert-butyl, methoxy, and cyano groups.

- 5-Methoxy-4-(trimethylsilyl)nicotinonitrile (CAS MFCD11857681): Molecular Formula: C₁₀H₁₄N₂OSi Molecular Weight: 206.32 Key Features: A trimethylsilyl-protected pyridine with methoxy and nitrile groups. The lack of a tert-butyl substituent results in lower steric hindrance compared to the target compound .

Pyrazole Derivatives

- 5-(tert-Butyl)-1H-pyrazol-3-amine hydrochloride (CAS 1031791-10-2):

Functional Group and Application Comparisons

Amidines vs. Carbamates and Cyanides

- Amidine Group in Target Compound : Enhances hydrogen-bonding capacity and basicity, making it suitable for interactions with biological targets (e.g., enzymes).

- Carbamate/Cyano Groups in Analogs: Carbamates (e.g., tert-butyl carbamate derivatives) offer hydrolytic stability, while nitriles (e.g., 5-Methoxy-4-(trimethylsilyl)nicotinonitrile) are often used in click chemistry .

Antioxidant Compounds with tert-Butyl Groups

- Butylated Hydroxytoluene (BHT) and tert-Butylhydroquinone (TBHQ): Molecular Features: Phenolic tert-butyl compounds with radical-scavenging properties. Contrast: Unlike these antioxidants, 5-(tert-Butyl)nicotinimidamide hydrochloride lacks a phenolic hydroxyl group, suggesting divergent mechanisms of action .

Research Findings and Data Tables

Table 1: Structural and Molecular Comparison

*Data inferred from structural analogs.

Table 2: Similarity Scores of Pyrazole Analogs ()

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 5-(tert-Butyl)-1H-pyrazol-3-amine HCl | 1031791-10-2 | 0.96 |

| 3-Ethyl-1H-pyrazol-5-amine HCl | 1238864-53-3 | 0.93 |

Biological Activity

5-(tert-Butyl)nicotinimidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-(tert-Butyl)nicotinimidamide hydrochloride is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the nicotinimidamide structure. Its molecular formula is , with a molecular weight of approximately 232.72 g/mol. The structural features contribute to its lipophilicity and metabolic stability, which are crucial for therapeutic efficacy.

Antibacterial Activity

Research indicates that 5-(tert-Butyl)nicotinimidamide hydrochloride exhibits significant antibacterial properties. It has shown effectiveness against various strains of bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve bacteriostatic effects, making it a candidate for antibiotic development.

Comparative Antibacterial Efficacy

A comparative analysis of related compounds highlights the unique features of 5-(tert-Butyl)nicotinimidamide hydrochloride:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Isonicotinimidamide hydrochloride | 0.87 | Lacks tert-butyl group; different biological profile |

| 6-Chloronicotinimidamide hydrochloride | 0.84 | Contains chlorine substituent; altered reactivity |

| 6-Methoxynicotinimidamide hydrochloride | 0.74 | Methoxy group introduces different electronic properties |

| 4-Aminobenzamidine dihydrochloride | 0.70 | Different core structure; used in different therapies |

The presence of the tert-butyl group enhances the compound's antibacterial properties while maintaining metabolic stability, making it a promising candidate in antibiotic research .

The antibacterial activity of 5-(tert-Butyl)nicotinimidamide hydrochloride is attributed to its ability to bind effectively to bacterial targets. Interaction studies have utilized various techniques to assess binding affinity and efficacy against bacterial strains. These studies are essential for understanding the compound's therapeutic potential and guiding further modifications to enhance efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 5-(tert-Butyl)nicotinimidamide hydrochloride, providing insights into its potential applications:

- Antimicrobial Studies : A study highlighted the effectiveness of nicotinamidamide derivatives against MRSA, demonstrating their potential as new antibiotics .

- Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications to the nicotinamidamide structure can significantly impact biological activity, suggesting avenues for further development .

- In Vivo Studies : Preliminary in vivo studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties, adding another layer to its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.